(1Z,3E)-1-(4-chlorophenyl)-3-[(2-methylphenyl)imino]prop-1-en-1-ol
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Overview
Description
(1Z,3E)-1-(4-chlorophenyl)-3-[(2-methylphenyl)imino]prop-1-en-1-ol is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a methylphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z,3E)-1-(4-chlorophenyl)-3-[(2-methylphenyl)imino]prop-1-en-1-ol typically involves the condensation of 4-chlorobenzaldehyde with 2-methylaniline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1Z,3E)-1-(4-chlorophenyl)-3-[(2-methylphenyl)imino]prop-1-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z,3E)-1-(4-chlorophenyl)-3-[(2-methylphenyl)imino]prop-1-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications and undergoes keto-enol tautomerism.
Acetylacetone: Shares similar reactivity patterns and is used in various chemical syntheses.
Uniqueness: (1Z,3E)-1-(4-chlorophenyl)-3-[(2-methylphenyl)imino]prop-1-en-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a methylphenyl imino group sets it apart from other compounds with similar functionalities.
Properties
Molecular Formula |
C16H14ClNO |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(2-methylanilino)prop-2-en-1-one |
InChI |
InChI=1S/C16H14ClNO/c1-12-4-2-3-5-15(12)18-11-10-16(19)13-6-8-14(17)9-7-13/h2-11,18H,1H3/b11-10- |
InChI Key |
HIMRHHUFDINURS-KHPPLWFESA-N |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C\C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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